Arabinose-5-phosphate is primarily derived from D-xylulose-5-phosphate, which is a product of the pentose phosphate pathway. Various microorganisms, including certain Gram-negative bacteria, have been identified to contain enzymes that facilitate the conversion of D-arabinose-5-phosphate to D-ribulose-5-phosphate and vice versa, highlighting its biological significance in microbial metabolism .
Arabinose-5-phosphate belongs to the class of carbohydrates, specifically categorized as a pentose phosphate. It is classified under sugar phosphates due to its phosphate group at the fifth carbon position. This classification is essential for understanding its biochemical functions and interactions within metabolic pathways.
The synthesis of arabinose-5-phosphate can be achieved through various chemical and enzymatic methods. One common method involves the enzymatic conversion of D-xylulose-5-phosphate using specific isomerases, such as arabinose-5-phosphate isomerase. This enzyme catalyzes the interconversion between D-arabinose-5-phosphate and D-ribulose-5-phosphate, allowing for efficient synthesis under physiological conditions .
The enzymatic synthesis typically requires optimal conditions regarding pH and temperature to maximize yield. For instance, studies indicate that arabinose-5-phosphate isomerases exhibit optimal activity between pH 6 and 8 . Kinetic parameters such as and are crucial for understanding the efficiency of these enzymes during synthesis.
Arabinose-5-phosphate has the molecular formula C₅H₁₁O₇P. Its structure consists of a five-carbon sugar (pentose) with a phosphate group attached to the fifth carbon atom. The stereochemistry around the carbon atoms defines its specific properties and reactivity.
The molecular weight of arabinose-5-phosphate is approximately 202.11 g/mol. Structural analysis using techniques like NMR spectroscopy can provide insights into its conformation in solution, revealing how it interacts with enzymes and other metabolites.
Arabinose-5-phosphate participates in several key biochemical reactions, primarily involving its interconversion with D-ribulose-5-phosphate through enzymatic action. The reaction catalyzed by arabinose-5-phosphate isomerase can be summarized as follows:
The reaction mechanism involves the formation of an enzyme-substrate complex followed by rearrangement facilitated by proton transfer and changes in electron density across the sugar backbone. Kinetic studies provide insights into reaction rates and substrate specificity, which are critical for understanding metabolic pathways involving arabinose-5-phosphate .
The mechanism of action for arabinose-5-phosphate involves its role as a substrate for various enzymes in metabolic pathways. Specifically, arabinose-5-phosphate acts as an intermediate that can be converted into ribulose-5-phosphate, which further participates in nucleotide synthesis and other biosynthetic pathways.
Kinetic studies have revealed that the enzyme catalyzing this conversion exhibits high specificity and efficiency, with reported values indicating robust catalytic activity under physiological conditions . The ability to interconvert these sugars is vital for maintaining cellular metabolism and energy balance.
Arabinose-5-phosphate appears as a white crystalline solid at room temperature. It is soluble in water due to its polar nature, which facilitates its participation in aqueous biological systems.
The compound exhibits stability under neutral pH conditions but may undergo hydrolysis or dephosphorylation under extreme conditions or when exposed to strong acids or bases. Its reactivity with enzymes highlights its importance as a substrate in metabolic pathways .
Arabinose-5-phosphate has several applications in scientific research and biotechnology:
The crystal structure of arabinose-5-phosphate isomerase from Bacteroides fragilis NCTC 9343 (Bacteroides fragilis arabinose-5-phosphate isomerase) has been resolved at 1.7 Å resolution, revealing a homo-tetrameric quaternary structure as the fundamental functional unit. Each monomer belongs to the sugar isomerase (SIS) domain superfamily, characterized by a classic α/β-fold comprising a central beta-sheet flanked by alpha-helices. The tetramer exhibits 222 symmetry, forming a compact, roughly spherical assembly approximately 90 Å in diameter. This oligomeric state is stabilized by extensive intersubunit interactions at multiple interfaces, burying a significant solvent-accessible surface area [1] [6].
The tetrameric organization creates three distinct types of interfaces (A-B, A-C, A-D) between monomers. Crucially, the active site of each monomer is situated within a surface cleft formed at the interface of three adjacent monomers (typically involving monomers A, B, and D). This architectural feature implies that the tetramer is essential for forming a complete and functional active site, as residues critical for catalysis and substrate binding are contributed by neighboring subunits. This intricate quaternary arrangement suggests a sophisticated level of allosteric communication potential between subunits, although detailed mechanistic studies confirming this are ongoing [1] [6].
Table 1: Subunit Interfaces in the Bacteroides fragilis Arabinose-5-Phosphate Isomerase Tetramer
| Interface Pair | Buried Surface Area (Ų) | Key Interactions | Functional Significance |
|---|---|---|---|
| A-B | ~1,650 | Hydrogen bonds, Van der Waals contacts | Stabilizes tetramer core; contributes residues to active site of adjacent subunit |
| A-C | ~1,500 | Primarily hydrophobic interactions | Maintains overall tetramer integrity |
| A-D | ~1,300 | Hydrogen bonding network involving active site residues (e.g., Histidine 186) | Critical for forming the composite active site; directly involved in catalysis |
The active site of Bacteroides fragilis arabinose-5-phosphate isomerase is located within a deep cleft at the trimeric interface. Structural analysis of the enzyme co-crystallized with an endogenous ligand revealed the unexpected presence of cytidine 5′-monophosphate-3-deoxy-D-manno-oct-2-ulosonate (CMP-Kdo) bound within this cleft. CMP-Kdo corresponds to the activated form of the end product of the entire 3-deoxy-D-manno-oct-2-ulosonate biosynthetic pathway, not a substrate or direct product of the arabinose-5-phosphate isomerase reaction itself. This identifies CMP-Kdo as a likely feedback inhibitor regulating arabinose-5-phosphate isomerase activity in vivo [1] [6].
The binding mode of CMP-Kdo provides crucial insights into the structural requirements for ligand recognition by arabinose-5-phosphate isomerase. The inhibitor makes numerous contacts with residues from three monomers. Key interactions include:
Mutational and sequence analysis confirms that Histidine 79, Histidine 186, and the Serine/Threonine-rich motif are highly conserved across diverse bacterial arabinose-5-phosphate isomerase homologs, underscoring their fundamental role in function. The precise positioning of CMP-Kdo, mimicking aspects of the proposed enediolate intermediate transition state and occupying the space where the arabinose-5-phosphate/ribulose-5-phosphate phosphate group and C1-C5 backbone would bind, provides a blueprint for designing transition state analog inhibitors targeting this essential enzyme [1] [6].
Table 2: Key Active Site Residues in Bacteroides fragilis Arabinose-5-Phosphate Isomerase and Their Roles
| Residue (Monomer Origin) | Interaction with CMP-Kdo | Proposed Functional Role | Conservation |
|---|---|---|---|
| Histidine 79 (A) | Coordinates Kdo carboxylate/sugar ring | Acid/base catalysis; Substrate binding | Very High |
| Histidine 186 (D) | Coordinates Kdo sugar ring | Acid/base catalysis; Substrate binding | Very High |
| Arginine 77 (A) | Interacts with CMP phosphate | Substrate phosphate binding | High |
| Serine/Threonine-rich region (78-82, A) | Interacts with Kdo carboxylate and CMP phosphate | Substrate phosphate/carboxylate binding; Polar interactions | Very High (S/T region) |
| Asparagine 152 (A) | Hydrogen bonds to Kdo | Substrate binding/stabilization | Moderate |
Genomic analyses reveal that arabinose-5-phosphate isomerase enzymes across Gram-negative bacteria fall into two primary structural categories based on domain architecture:
The biological rationale for the existence of these distinct arabinose-5-phosphate isomerase forms, sometimes even within the same organism like Escherichia coli (which encodes KdsD/YrbH, GutQ, KpsF, and c3406 arabinose-5-phosphate isomerase paralogs), appears linked to functional specialization. While all paralogs catalyze the same chemical reaction (interconversion of D-ribulose 5-phosphate and D-arabinose 5-phosphate), they participate in different metabolic pathways:
This paralog specialization suggests arabinose-5-phosphate isomerase activity might be required in distinct cellular compartments or under specific regulatory control depending on the pathway it serves. The presence of CBS domains in some isoforms like GutQ strongly implies an additional layer of allosteric regulation by cellular metabolites, potentially linking sugar phosphate isomerization to broader metabolic states [1] [4].
Table 3: Comparison of Arabinose-5-Phosphate Isomerase Types in Bacteria
| Feature | Single-Domain Arabinose-5-Phosphate Isomerase (e.g., KdsD/YrbH) | Multi-Domain Arabinose-5-Phosphate Isomerase (e.g., GutQ) |
|---|---|---|
| Core Catalytic Domain | Sugar Isomerase Domain | Sugar Isomerase Domain |
| Additional Domains | None | One or two Tandem Cystathionine-β-Synthase Domains |
| Quaternary Structure | Tetramer (e.g., Bacteroides fragilis, Escherichia coli KdsD) | Dimer or Tetramer (likely regulated by CBS domains) |
| Catalytic Activity | Yes (D-ribulose 5-phosphate ⇌ D-arabinose 5-phosphate) | Yes (D-ribulose 5-phosphate ⇌ D-arabinose 5-phosphate) |
| Primary Pathway Role | Lipopolysaccharide Biosynthesis | D-Glucitol Metabolism (proposed); Potential backup for LPS |
| Known Regulation | Feedback inhibition by CMP-3-deoxy-D-manno-oct-2-ulosonate (some isoforms) | Potential allosteric regulation via CBS domains (ligands unknown) |
| Example Organisms | Bacteroides fragilis, Escherichia coli (KdsD), Pseudomonas aeruginosa | Escherichia coli (GutQ) |
While the catalytic mechanism resides entirely within the sugar isomerase domain, the presence of tandem cystathionine-β-synthase domains in multi-domain arabinose-5-phosphate isomerase isoforms like Escherichia coli GutQ suggests a significant regulatory function. Cystathionine-β-synthase domains are widespread small-molecule binding modules typically ~60 amino acids in length, often occurring in pairs. They can bind adenosine-containing ligands such as adenosine triphosphate, S-adenosylmethionine, or adenosine diphosphate, but can also interact with other metabolites [1] [4].
In the context of arabinose-5-phosphate isomerase, the precise physiological ligands and the molecular mechanism by which cystathionine-β-synthase domains modulate the activity of the attached sugar isomerase domain remain largely undefined. However, based on the established roles of cystathionine-β-synthase domains in other proteins, several regulatory models are plausible:
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